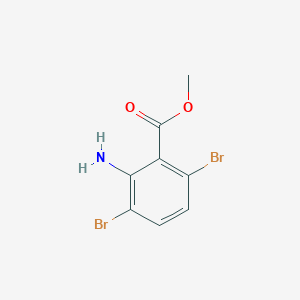

Methyl 2-amino-3,6-dibromobenzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Methyl 2-amino-3,6-dibromobenzoate is a chemical compound with the CAS Number: 1219795-57-9 . It has a molecular weight of 308.96 and its IUPAC name is this compound .

Molecular Structure Analysis

The InChI code for this compound is1S/C8H7Br2NO2/c1-13-8(12)6-4(9)2-3-5(10)7(6)11/h2-3H,11H2,1H3 . This code provides a specific identifier for the molecular structure of the compound. Physical and Chemical Properties Analysis

This compound is a liquid at room temperature . Similar compounds like Methyl 2-amino-3,5-dibromobenzoate are solid crystals and 98% of industrial products have a melting point of 89-91 °C .Wissenschaftliche Forschungsanwendungen

Synthesis Applications

Methyl 2-amino-3,6-dibromobenzoate plays a significant role in the synthesis of various compounds. One study discusses its use in the synthesis of 2-Amino-3,5-dibromobenzaldehyde, a compound that undergoes a three-step process involving oxidation and other reactions, highlighting its utility in complex chemical synthesis (Xue Hua-yu, 2007).

Antimicrobial Applications

In another study, derivatives of this compound were synthesized and evaluated for antimicrobial activity. The study found that certain derivatives showed promising results against pathogens, indicating its potential in the development of new antimicrobial agents (P. Haranath et al., 2004).

Chemical Reaction Studies

Research on this compound also includes its involvement in various chemical reactions. For instance, its reaction with N-bromosuccinimide in specific systems was studied, providing insights into its reactivity and potential applications in different chemical contexts (J. Thiem & J. Elvers, 1978).

Peptide Coupling

Additionally, this compound has been implicated in peptide coupling research. Studies have explored its use in the coupling of N-methylated amino acids, an important aspect of peptide synthesis. This application is crucial in the field of biochemistry and pharmaceuticals (J. Coste et al., 1991).

Inhibitor and Antitumor Research

Further, this compound and its derivatives have been studied for their roles as inhibitors in various biological processes and potential antitumor activities. Such research opens doors for new therapeutic agents in cancer treatment (E. Kashiyama et al., 1999).

Safety and Hazards

Methyl 2-amino-3,6-dibromobenzoate has been classified with the GHS07 pictogram . The signal word for this compound is 'Warning’ . Hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Wirkmechanismus

Mode of Action

It is known that the compound interacts with its targets in a specific manner, leading to changes in cellular processes .

Pharmacokinetics

These properties are crucial in determining the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

It is expected that the compound exerts its effects by interacting with its targets, leading to changes in cellular processes .

Biochemische Analyse

Biochemical Properties

The biochemical properties of Methyl 2-amino-3,6-dibromobenzoate are not well-studied. It is known that brominated compounds like this one can participate in various biochemical reactions. They can interact with enzymes, proteins, and other biomolecules, influencing their function and activity .

Cellular Effects

Brominated compounds can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently unavailable .

Dosage Effects in Animal Models

Therefore, information on any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, is currently unavailable .

Metabolic Pathways

It is possible that it interacts with enzymes or cofactors and could have effects on metabolic flux or metabolite levels .

Transport and Distribution

It is possible that it interacts with transporters or binding proteins, influencing its localization or accumulation .

Eigenschaften

IUPAC Name |

methyl 2-amino-3,6-dibromobenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Br2NO2/c1-13-8(12)6-4(9)2-3-5(10)7(6)11/h2-3H,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHEZQQJVBNVTEY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1N)Br)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Br2NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.95 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-{[2-phenyl-4-(phenylsulfonyl)-1H-imidazol-5-yl]sulfanyl}acetamide](/img/structure/B2423662.png)

![3-(3,5-dimethylphenyl)-2-(propylthio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2423666.png)

![N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-4-[bis(2-cyanoethyl)sulfamoyl]benzamide](/img/structure/B2423667.png)

![1-[2-(5-Ethylfuran-2-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2423669.png)

![N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2423676.png)

![N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-oxochromene-3-carboxamide](/img/structure/B2423678.png)

![4-acetyl-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)benzamide](/img/structure/B2423679.png)

![[(1R,3S)-3-(Fluoromethyl)cyclohexyl]methanamine;hydrochloride](/img/structure/B2423681.png)

![5-(2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl)-N-(2-phenylethyl)pentanamide](/img/structure/B2423683.png)